2-Amino-5-chloro-4-methylbenzoic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Critical pharmaceutical intermediate requiring exact regioisomer purity for synthetic fidelity. Substitution pattern (5-chloro-4-methyl) directly determines downstream coupling selectivity and biological activity in anti-gastrin and MAPK-5 programs. - Specified isomer for anthranilic acid diamide synthesis (patent-claimed efficacy) - Industrial precursor to CLT Acid (CAS 88-53-9) for azo dye/pigment production - Reliable reference standard for isomeric purity QC (LogP 2.51-2.57, TPSA 63.32 Ų)

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 637347-67-2
Cat. No. B3148146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-4-methylbenzoic acid
CAS637347-67-2
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)C(=O)O)N
InChIInChI=1S/C8H8ClNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12)
InChIKeyHFCGZOJQHOXABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chloro-4-methylbenzoic Acid: Structural & Physicochemical Profile


2-Amino-5-chloro-4-methylbenzoic acid (CAS 637347-67-2) is a multi-substituted aromatic carboxylic acid with the molecular formula C8H8ClNO2 and molecular weight 185.61 g/mol . The compound features an amino group at the 2-position, a chlorine atom at the 5-position, a methyl group at the 4-position, and a carboxylic acid moiety, constituting a substituted anthranilic acid derivative (5-chloro-4-methylanthranilic acid) [1]. Its melting point is reported at 220-221 °C (from toluene) [1], and its calculated partition coefficient (LogP) is approximately 2.51-2.57, indicating moderate lipophilicity suitable for membrane permeability in drug design contexts [2]. Commercially available purity specifications range from 95% to ≥98% across multiple vendors [3].

Regiospecific synthetic intermediate with defined 5-chloro-4-methyl substitution
Drug discovery building block with ortho-amino/carboxylic acid H-bond geometry
Reliable reference standard for regioisomer identification and QC

2-Amino-5-chloro-4-methylbenzoic Acid: Regioisomeric Substitution & Reactivity


Substituted anthranilic acids with identical molecular formulas (C8H8ClNO2) but differing substitution patterns—specifically 2-amino-5-chloro-4-methyl, 2-amino-5-chloro-3-methyl, and 2-amino-4-chloro-5-methyl derivatives—are not functionally interchangeable in pharmaceutical intermediate applications . The relative positioning of amino, chloro, and methyl groups determines electronic density distribution on the aromatic ring, directly influencing regioselectivity in downstream coupling reactions (e.g., amide bond formation, Suzuki-Miyaura coupling) and molecular recognition in target binding . In anthranilic acid diamide derivatives developed as anti-gastrin agents, substitution pattern specificity at the 3-, 4-, and 5-positions was documented as critical for pharmacological activity, with methyl positioning at either the 3- or 5-position specified in patent claims [1]. Similarly, in anthranilic acid analogs evaluated for anticancer activity, subtle positional variations produced distinct biological profiles . Procurement of the precise regioisomer is therefore essential to maintain synthetic route fidelity and avoid unintended alterations in physicochemical or biological properties .

Regioisomeric substitution may alter regioselectivity in coupling reactions and electronic distribution on the aromatic ring.
Positional isomerism in anthranilic acid derivatives yields distinct biological profiles; SAR consistency may not transfer across regioisomers.
Alternative regioisomers may have limited commercial availability and fewer defined purity specifications, complicating procurement.

2-Amino-5-chloro-4-methylbenzoic Acid: Product Differentiation Evidence


Lipophilicity and Hydrogen Bonding Profile

The target compound 2-amino-5-chloro-4-methylbenzoic acid (CAS 637347-67-2) exhibits a calculated LogP value of 2.51-2.57, representing moderate lipophilicity suitable for balancing membrane permeability and aqueous solubility in drug candidate design [1]. While direct comparative LogP data for its regioisomers are not available from authoritative databases, the distinct substitution pattern—chlorine at the 5-position and methyl at the 4-position versus chlorine at the 4-position and methyl at the 5-position (CAS 155184-81-9) or chlorine at the 5-position and methyl at the 3-position (CAS 20776-67-4)—predictably alters the compound's partition coefficient and hydrogen bonding capacity . The target compound has 2 hydrogen bond donors (amino and carboxylic acid protons) and 3 hydrogen bond acceptors (carbonyl oxygen, amino nitrogen, and chloro substituent), with a topological polar surface area of 63.32 Ų [1][2]. The specific 2-amino-5-chloro-4-methyl substitution pattern confers a distinct hydrogen bonding geometry compared to regioisomers, influencing molecular recognition events in enzyme active sites and receptor binding pockets .

Lipophilicity & H-Bonding
Class-level inference
LogP 2.51–2.57 / HBD 2 / HBA 3 / TPSA 63.32 Ų
Moderate lipophilicity profile supports membrane permeability design context
Comparative regioisomer LogP data unavailable; verify experimentally
Medicinal Chemistry Drug Design Physicochemical Property Optimization Lipophilicity

Commercial Availability and Purity Benchmarking

Commercial availability and purity specifications represent tangible procurement differentiators. The target compound 2-amino-5-chloro-4-methylbenzoic acid is available from multiple vendors with defined purity grades: 95% minimum purity from Fluorochem , 98% minimum purity (GC) from Capot Chemical [1], and 95% from Leyan . This multi-vendor supply landscape contrasts with certain regioisomers which may have more limited commercial sourcing. For instance, 2-amino-5-chloro-3-methylbenzoic acid (CAS 20776-67-4) has reported melting point 239-243 °C but more restricted vendor availability [2]. The target compound also has an assigned MDL number (MFCD20641588), enabling precise catalog cross-referencing and procurement verification . Standardized hazard classification (GHS07: Harmful/Irritant; H302, H315, H319, H335) provides consistent safety handling parameters across supply chains .

Commercial Availability
Cross-study comparable
≥3 vendors / 95–98% purity / MDL MFCD20641588
Multi-source procurement reduces supply risk and enables competitive sourcing
Comparator regioisomers have limited documented commercial sources
Procurement Supply Chain Quality Control Sourcing

Synthetic Route and Regioselectivity

The synthesis of 2-amino-5-chloro-4-methylbenzoic acid proceeds via regioselective chlorination of 2-amino-4-methylbenzoic acid using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) under controlled temperature conditions, with chlorination directed to the 5-position relative to the amino group . This regioselective pathway yields the 5-chloro-4-methyl substitution pattern that is structurally distinct from alternative synthetic routes that might produce 3-chloro or 4-chloro regioisomers. The compound is also synthesized industrially from 4-chloro-2-methylaniline via diazotization followed by Sandmeyer reaction, achieving an overall yield of 67% at industrial scale . The documented synthetic accessibility and defined regiochemistry contrast with other substituted anthranilic acids that may require alternative starting materials or produce different isomeric profiles, impacting downstream coupling efficiency and product purity .

Synthetic Route
Data to verify
NCS/DMF regioselective chlorination; 67% industrial yield
Defined regiochemistry supports reproducible synthetic access and scale-up
Regioselectivity documented; independent verification recommended
Organic Synthesis Process Chemistry Regioselectivity Intermediate Manufacturing

Structure-Activity Relationship (SAR) Evidence

Structure-activity relationship (SAR) studies on anthranilic acid-based compounds demonstrate that the precise positioning of methyl and chloro substituents significantly influences biological activity profiles. In a study of anthranilic acid derivatives targeting mitogen-activated protein kinase-5 (MAPK-5) signaling pathways, differential cellular and in vivo activities were observed based on substitution pattern variations . Patent literature on anthranilic acid diamide derivatives as anti-gastrin agents explicitly specifies substitution patterns involving methyl groups at the 3- or 5-position and chloro groups at the 3-position with methyl at the 5-position, indicating that isomeric variations produce pharmacologically distinct compounds [1]. Additional patent disclosures describe anthranilic acid analogs wherein halogen and alkyl positioning (including 5-chloro and methyl substituents) critically modulates biological target engagement [2]. The 2-amino-5-chloro-4-methyl substitution pattern of the target compound occupies a specific, non-interchangeable position within this SAR landscape, with the ortho-amino group relative to the carboxylic acid enabling intramolecular hydrogen bonding that influences conformational preferences distinct from other regioisomers .

SAR Positioning
Class-level inference
Distinct biological profiles across regioisomers in MAPK-5 & anti-gastrin models
Regioisomer identity critical for SAR consistency and target engagement studies
Exact comparative IC50 values unavailable; model-dependent
SAR Medicinal Chemistry Drug Discovery Anthranilic Acid Derivatives

2-Amino-5-chloro-4-methylbenzoic Acid: Application Scenarios


Anthranilic Acid-Derived Drug Candidates

This compound serves as a critical building block for synthesizing anthranilic acid diamide derivatives with potential anti-gastrin activity, where the specific 5-chloro-4-methyl substitution pattern is explicitly specified in patent claims for pharmacological efficacy [1]. Procurement of this exact isomer ensures synthetic fidelity to disclosed lead compounds and maintains SAR consistency in medicinal chemistry optimization programs. The ortho-amino/carboxylic acid geometry enables intramolecular hydrogen bonding that influences conformational preferences and target binding, making regioisomeric substitution inappropriate for SAR reproducibility .

CLT Acid Synthesis for Dye Manufacturing

The primary industrial application of this compound is as an intermediate in the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid, CAS 88-53-9), a diazo component used extensively in azo dyes and azo pigments including Lake Red C [2]. The compound is produced at industrial scale via diazotization of 4-chloro-2-methylaniline followed by Sandmeyer reaction with 67% overall yield, and process optimization remains an active area of industrial research . The specific substitution pattern of the target compound is essential for producing the correct sulfonic acid derivative; alternative regioisomers would yield different sulfonation products incompatible with established dye formulations [3].

Kinase-Targeted Anticancer Scaffold

Anthranilic acid derivatives with defined substitution patterns have demonstrated activity in modulating mitogen-activated protein kinase-5 (MAPK-5) signaling pathways relevant to cancer biology . The 2-amino-5-chloro-4-methylbenzoic acid scaffold provides a versatile platform for further functionalization via amide bond formation at the amino group, esterification at the carboxylic acid, and Suzuki-Miyaura coupling at the chloro position . The compound's LogP of 2.51-2.57 and topological polar surface area of 63.32 Ų position it within favorable physicochemical space for cellular permeability and target engagement [4], making it suitable for hit-to-lead optimization in oncology programs.

Regioisomer QC Reference Standard

With multiple commercial suppliers offering defined purity specifications (95-98% by GC), assigned MDL number MFCD20641588, and documented melting point (220-221 °C), this compound serves as a reliable reference standard for analytical method development and regioisomer identification [5]. The distinct physicochemical profile (LogP 2.51-2.57, TPSA 63.32 Ų) enables chromatographic separation from closely related positional isomers, supporting quality control workflows in pharmaceutical manufacturing where isomeric purity is critical for regulatory compliance and batch consistency .

Application
Selection Property
Validation Focus
Anti-gastrin lead research
Regioisomeric identity confirmation
Synthetic fidelity and SAR reproducibility
Azo dye intermediate manufacturing
Specific 5-chloro-4-methyl substitution
CLT Acid sulfonation product identity
MAPK-5 signaling pathway studies
Scaffold derivatization versatility
Kinase inhibition endpoint review
Regioisomer QC reference standard
Certified purity and MDL identification
Chromatographic separation method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-chloro-4-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.